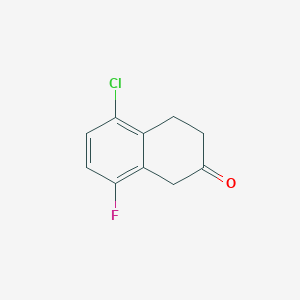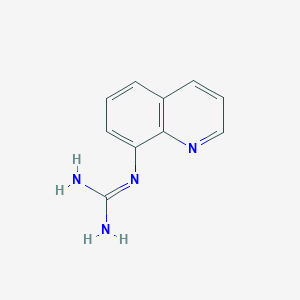
1-(8-Quinolyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(8-Quinolyl)guanidine is a compound that features a guanidine group attached to the 8-position of a quinoline ring. Guanidine derivatives are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions and exhibit interesting biological activities.
Vorbereitungsmethoden
The synthesis of 1-(8-Quinolyl)guanidine typically involves the reaction of 8-aminoquinoline with a guanidylating agent. Common guanidylating agents include thiourea derivatives, S-methylisothiourea, and carbodiimides. The reaction conditions often involve the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for guanidine derivatives often involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The choice of guanidylating agent and reaction conditions can be tailored to achieve the desired product specifications .
Analyse Chemischer Reaktionen
1-(8-Quinolyl)guanidine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced quinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(8-Quinolyl)guanidine has a wide range of scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent.
Medicine: The compound is investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: In industrial applications, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1-(8-Quinolyl)guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of their biological functions. For example, in antimicrobial applications, the compound can disrupt the cell membrane of bacteria, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
1-(8-Quinolyl)guanidine can be compared with other guanidine derivatives, such as:
1-(2-Quinolyl)guanidine: Similar in structure but with the guanidine group attached to the 2-position of the quinoline ring. This positional difference can lead to variations in chemical reactivity and biological activity.
1-(4-Quinolyl)guanidine: Another positional isomer with the guanidine group at the 4-position. This compound may exhibit different pharmacokinetic properties and therapeutic potential.
N,N’-Disubstituted guanidines: These compounds have additional substituents on the guanidine group, which can enhance their stability and specificity for certain applications .
The uniqueness of this compound lies in its specific structural arrangement, which allows for a distinct set of chemical and biological properties. Its ability to form stable complexes and interact with a wide range of molecular targets makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C10H10N4 |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
2-quinolin-8-ylguanidine |
InChI |
InChI=1S/C10H10N4/c11-10(12)14-8-5-1-3-7-4-2-6-13-9(7)8/h1-6H,(H4,11,12,14) |
InChI-Schlüssel |
LMHOGLGPAFLJIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)N=C(N)N)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13679093.png)
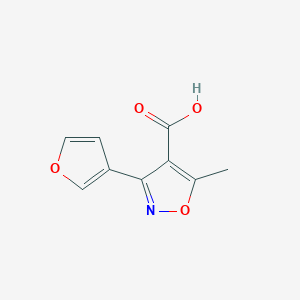
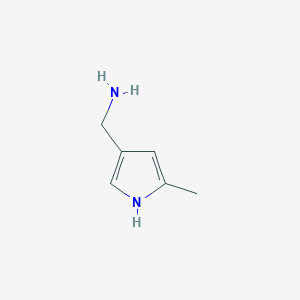

![1-(Benzo[d]isothiazol-4-yl)ethanone](/img/structure/B13679108.png)
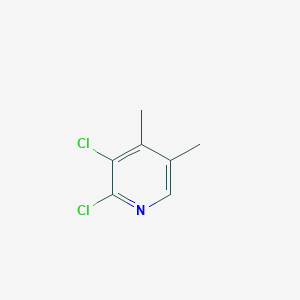
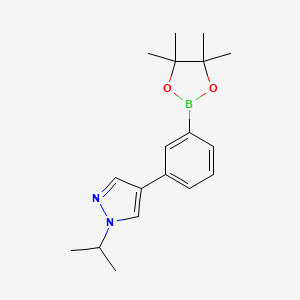
![N-[2-(2-Bromophenoxy)-5-chlorophenyl]formamide](/img/structure/B13679116.png)


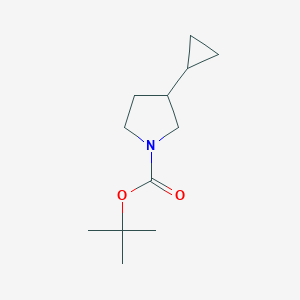

![2-[2-(2-cyanobutan-2-yl)hydrazinyl]-2-methylbutanenitrile](/img/structure/B13679151.png)
